

A Technical Guide to the Spectroscopic Profile of Dichlorodiphenoxymethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dichlorodiphenoxymethane**

Cat. No.: **B1309874**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dichlorodiphenoxymethane** ($C_{13}H_{10}Cl_2O_2$), a compound of interest in organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this document compiles expected spectroscopic characteristics based on its chemical structure, alongside generalized experimental protocols for acquiring such data. This guide is intended to facilitate the identification, characterization, and application of **dichlorodiphenoxymethane** in research and development.

Spectroscopic Data Summary

The following tables summarize the essential expected spectroscopic data for **dichlorodiphenoxymethane**, providing a predictive basis for its structural confirmation.

Table 1: Predicted 1H NMR Spectroscopic Data for **Dichlorodiphenoxymethane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0 - 8.0	Multiplet	10H	Aromatic protons (C_6H_5)
Solvent: $CDCl_3$			

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Dichlorodiphenoxymethane**

Chemical Shift (δ) ppm	Assignment
Higher chemical shift	Quaternary Carbon ($\text{C}(\text{Cl})_2$)
Varies	Aromatic C (ipso, attached to O)
~110 - 140	Aromatic CH
Solvent: CDCl_3	

Table 3: Key Predicted IR Absorption Bands for **Dichlorodiphenoxymethane**

Wavenumber (cm^{-1})	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch[1]
~1600 - 1450	Strong	Aromatic C=C ring stretch[1][2]
~1250 - 1200	Strong	Asymmetric C-O-C stretch (ether)[3]
~1050 - 1000	Medium	Symmetric C-O-C stretch (ether)[3]
~800 - 600	Strong	C-Cl stretch[3]
Sample Preparation: Neat, between NaCl or KBr plates		

Table 4: Predicted Mass Spectrometry Data for **Dichlorodiphenoxymethane**

m/z	Relative Intensity (%)	Assignment
268, 270, 272	Varies (9:6:1 ratio)	Molecular ion peak $[M]^+$, $[M+2]^+$, $[M+4]^+$ (due to ^{35}Cl isotopes)[4]
Varies	Varies	Fragment ions (e.g., loss of Cl, O, $\text{C}_6\text{H}_5\text{O}$)
Ionization Mode: Electron Ionization (EI)		

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are intended to serve as a general guide for researchers to obtain and reproduce these results.

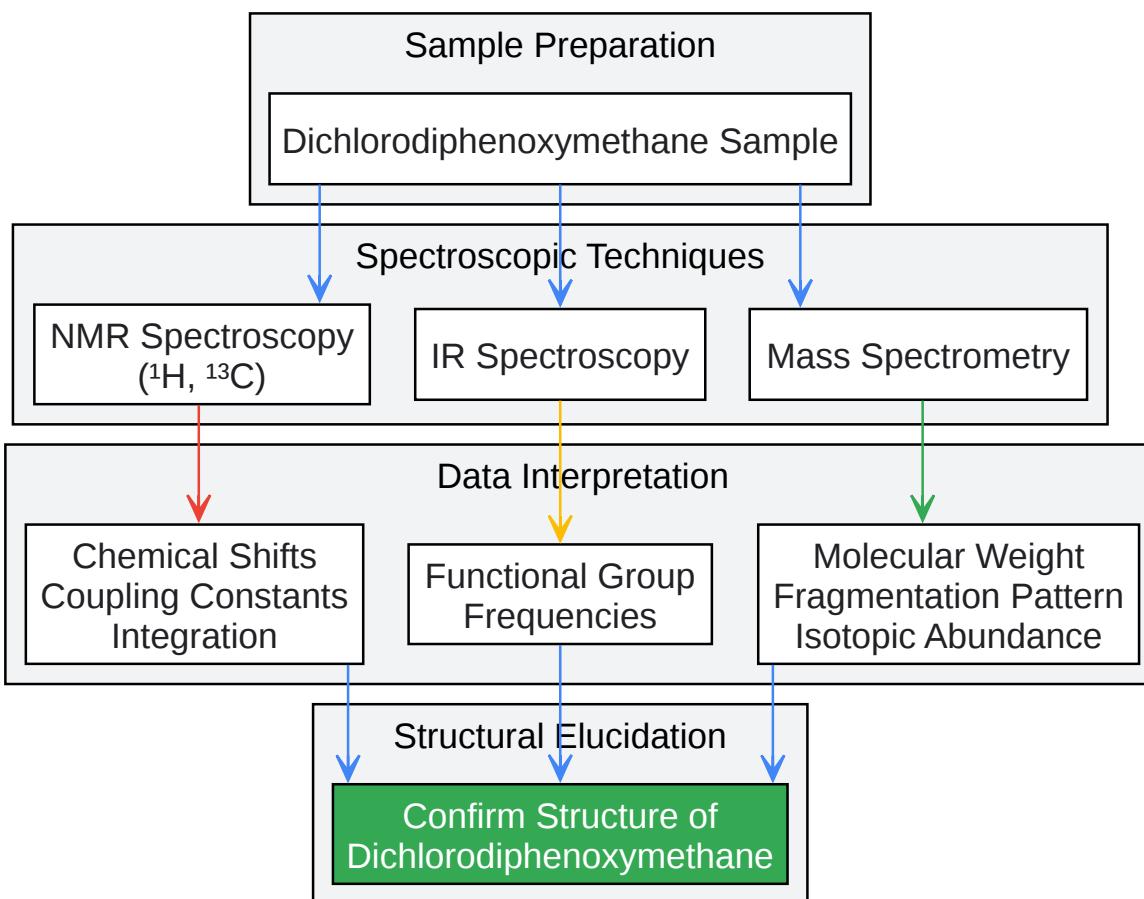
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 10-20 mg of **dichlorodiphenoxymethane** is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is recorded on the same spectrometer. The spectrum is typically acquired with proton decoupling to simplify it to single lines for each carbon environment. A larger number of scans is necessary due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at approximately 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat liquid **dichlorodiphenoxymethane** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean plates is recorded first. The sample spectrum is then recorded from 4000 to 600 cm^{-1} . Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)


- Sample Introduction: A dilute solution of **dichlorodiphenoxymethane** in a volatile organic solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Electron Ionization (EI) is typically used, with the electron energy set to a standard 70 eV.
- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl) is used to confirm the presence of two chlorine atoms in the molecule and its fragments.^[4]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **dichlorodiphenoxymethane**.

Workflow for the Spectroscopic Analysis of Dichlorodiphenoxymethane

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Dichlorodiphenoxymethane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Dichlorodiphenoxymethane | 4885-03-4 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Dichlorodiphenoxymethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309874#dichlorodiphenoxymethane-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com